N-Benzyl-5-bromonicotinamid

Übersicht

Beschreibung

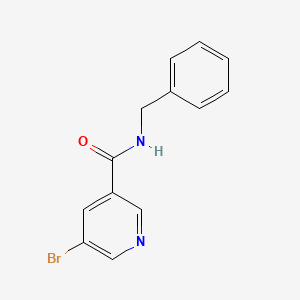

N-Benzyl-5-bromonicotinamide is an organic compound with the molecular formula C13H11BrN2O. It belongs to the class of nicotinamides, which are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group

Wissenschaftliche Forschungsanwendungen

N-Benzyl-5-bromonicotinamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

Target of Action

N-Benzyl-5-bromonicotinamide primarily targets the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular functions.

Biochemical Pathways

The specific biochemical pathways affected by N-Benzyl-5-bromonicotinamide are currently unknown. Given its target, it may influence pathways involving ADP-ribosylation of proteins. This process can affect various cellular functions, including DNA repair, transcription, cell signaling, and apoptosis .

Result of Action

Given its target, it may influence processes regulated by protein ADP-ribosylation, potentially affecting cellular functions such as DNA repair, transcription, and cell signaling .

Action Environment

The action, efficacy, and stability of N-Benzyl-5-bromonicotinamide can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, N-Benzyl-5-bromonicotinamide is typically stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen or moisture.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-5-bromonicotinamide typically involves the bromination of nicotinamide derivatives followed by benzylation. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a brominating agent. The reaction is carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide . The resulting brominated product is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods: Industrial production of N-Benzyl-5-bromonicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-5-bromonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of N-benzyl-5-aminonicotinamide.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted nicotinamides.

- Oxidation reactions produce N-oxides.

- Reduction reactions result in aminonicotinamides .

Vergleich Mit ähnlichen Verbindungen

5-Bromonicotinamide: Shares the bromine substitution on the nicotinamide ring but lacks the benzyl group.

N-Benzyl-5-chloronicotinamide: Similar structure with a chlorine atom instead of bromine.

N-Benzyl-5-aminonicotinamide: Formed by the reduction of N-Benzyl-5-bromonicotinamide.

Uniqueness: N-Benzyl-5-bromonicotinamide is unique due to the presence of both the benzyl and bromine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biologische Aktivität

N-benzyl-5-bromonicotinamide is a compound of interest in medicinal chemistry, particularly due to its structural relation to nicotinamide derivatives. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-benzyl-5-bromonicotinamide has the molecular formula C₁₃H₁₁BrN₂O. Its structure features a bromine atom at the 5-position of the nicotinamide ring and a benzyl group attached to the nitrogen atom. This configuration is crucial for its biological activity, as modifications in the substituents can significantly influence the compound's pharmacological properties.

Biological Activity Overview

The biological activity of N-benzyl-5-bromonicotinamide remains under investigation, but related compounds suggest potential mechanisms and effects:

- Anticancer Activity : Similar nicotinamide derivatives have demonstrated anticancer properties. For instance, compounds with bromine substitutions have been linked to cell cycle modulation and apoptosis induction in cancer cell lines.

- Receptor Binding : Research indicates that benzyl substitutions can enhance binding affinity to serotonin receptors (5-HT2A and 5-HT2C), which are implicated in various psychological and physiological processes .

Comparative Analysis of Related Compounds

A comparison of N-benzyl-5-bromonicotinamide with structurally similar compounds reveals insights into its potential biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-nicotinamide | Bromine at 5-position | Anticancer activity |

| N-(3-chlorobenzyl)nicotinamide | Chlorobenzyl group without bromine | Antiviral properties |

| 6-Methyl-N-(4-chlorobenzyl)nicotinamide | Methyl substitution at 6-position | Enzyme inhibition |

| N-benzyl-5-bromonicotinamide | Benzyl group + bromine | Potential anticancer and receptor activity |

This table demonstrates how variations in substituents affect biological activity, highlighting the significance of N-benzyl-5-bromonicotinamide within this class of compounds.

Case Studies and Research Findings

- Antiproliferative Effects : In studies involving related indolin-2-one derivatives, compounds with similar structural features exhibited significant antiproliferative effects against breast (MCF-7) and lung (A-549) cancer cell lines. The most potent derivatives showed IC50 values lower than standard chemotherapeutics like doxorubicin .

- Mechanisms of Action : The mechanism by which related compounds exert their anticancer effects often involves modulation of apoptotic pathways. For example, one study found that certain derivatives increased the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells .

- Receptor Interaction Studies : Research on N-benzyl substitutions in phenethylamine derivatives has shown enhanced binding affinities for serotonin receptors, indicating potential applications in treating mood disorders or other neuropsychiatric conditions .

Eigenschaften

IUPAC Name |

N-benzyl-5-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVYYGDKDNYJPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356865 | |

| Record name | N-benzyl-5-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303031-43-8 | |

| Record name | N-benzyl-5-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.